

Tributyrin in Human Clinical Trials: A Preliminary Technical Review

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An In-depth Guide for Researchers and Drug Development Professionals

Tributyrin, a triglyceride and prodrug of butyrate, has garnered significant interest for its potential therapeutic applications. Butyrate, a short-chain fatty acid, is a key energy source for colonocytes and a potent histone deacetylase (HDAC) inhibitor, implicating it in various cellular processes including proliferation, differentiation, and apoptosis. Direct administration of butyrate is challenging due to its unpleasant odor and rapid metabolism. **Tributyrin** offers a more palatable and stable oral delivery form, designed to release butyrate in a sustained manner. This technical guide synthesizes the available data from preliminary human clinical trials of **tributyrin**, focusing on quantitative outcomes, experimental designs, and elucidated mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from published and ongoing preliminary human clinical trials of **tributyrin**.

Table 1: Pharmacokinetics of Tributyrin in Human Clinical Trials



Study Population	Dosage	Tmax (hours)	Cmax (mM)	Key Findings & Citations
Patients with solid tumors	50 to 400 mg/kg/day (once daily)	0.25 - 3	0 - 0.45	Peak plasma butyrate concentrations increased with dose but did not increase in three patients who underwent dose escalation. Butyrate disappeared from plasma by 5 hours post-dose. [1][2]
Patients with advanced solid tumors	150 to 200 mg/kg (three times daily)	Not specified	Median: 0.052	Three times daily dosing was well tolerated and achieved butyrate levels associated with in vitro activity.[3]
Healthy Men	786 mg (single dose)	51.5 ± 21.7 min	0.91 ± 1.65 μg/mL	Tributyrin showed lower bioavailability and a slower systemic appearance compared to sodium butyrate and lysine butyrate.[5]





Table 2: Dosing and Administration in Human Clinical

Trials

Trials				
Study Population	Condition	Dosage	Administration Schedule	Study Duration
Patients with solid tumors	Solid Tumors	50 to 400 mg/kg/day	Orally, once daily for 3 weeks, followed by a 1- week rest.[1]	Not specified
Patients with advanced solid tumors	Advanced Solid Tumors	150 to 200 mg/kg	Orally, three times daily.[3][4]	Not specified
Individuals with mild Alzheimer's Disease	Mild Alzheimer's Disease	450 mg/day	Orally, one capsule per day. [6]	12 weeks
Healthy Individuals	General Health	Low dose: 100 mg tributyrin; High dose: 200 mg tributyrin	Orally, daily.[7]	3 weeks
Sedentary Men and Women	General Health and Performance	Not specified	Orally, daily.[8][9] [10]	4 weeks
Individuals with a history of calcium oxalate nephrolithiasis	Calcium Oxalate Nephrolithiasis	875 mg	Orally, twice daily.[11]	Not specified

Table 3: Adverse Events Reported in Tributyrin Clinical Trials



Study Population	Grade 1 & 2 Toxicities	Grade 3 Toxicities	Citation
Patients with solid tumors	Diarrhea, headache, abdominal cramping, nausea, anemia, constipation, azotemia, lightheadedness, fatigue, rash, alopecia, odor, dysphoria, clumsiness.	Nausea, vomiting, myalgia.	[1]
Patients with advanced solid tumors	No dose-limiting toxicity reported.	Not reported.	[3][4]

Experimental ProtocolsPhase I Study in Patients with Solid Tumors

- Objective: To determine the maximum tolerated dose, toxicity profile, and pharmacokinetics of orally administered **tributyrin** in patients with solid tumors.[1]
- Methodology:
 - Patient Population: 13 patients with solid tumors were enrolled.[1]
 - Dosing and Administration: Patients received escalating doses of tributyrin from 50 to 400 mg/kg/day. The drug was administered orally after an overnight fast, once daily for 3 weeks, followed by a 1-week rest period. Intrapatient dose escalation was permitted in the absence of significant toxicity.[1]
 - Pharmacokinetic Analysis: Blood samples were collected to assess the time course of butyrate in plasma on days 1 and 15 of treatment, and after any dose escalation.
 - Toxicity Assessment: Toxicities were graded according to standard criteria.[1]



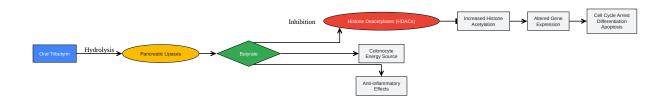
Study in Patients with Mild Alzheimer's Disease (NCT06797817)

- Objective: To evaluate the effect of **tributyrin** on cognitive function, inflammation, and gut microbiota in individuals with mild Alzheimer's disease.[6]
- Methodology:
 - Study Design: A randomized, placebo-controlled trial.
 - Intervention: Participants receive one 450 mg capsule of tributyrin or a placebo daily for
 12 weeks.[6]
 - Outcome Measures:
 - Cognitive Function: Assessed through standardized cognitive tests.
 - Blood Markers: Serum levels of Brain-Derived Neurotrophic Factor (BDNF) and Glial Fibrillary Acidic Protein (GFAP) are measured using ELISA kits. Blood samples are also collected to measure inflammatory cytokines (IL-1β, IL-6, TNF-α, IL-10).[6]
 - Gut Microbiota: Fecal samples are collected at baseline, at the end of the 12-week intervention, and three months after its conclusion. 16S rRNA gene sequencing is performed to analyze the composition of the intestinal microbiota.[6]

Signaling Pathways and Experimental Workflows Proposed Mechanism of Action of Tributyrin

Tributyrin acts as a prodrug, delivering butyrate to the systemic circulation and the gastrointestinal tract. Butyrate's primary mechanism of action is the inhibition of histone deacetylases (HDACs), leading to hyperacetylation of histones and subsequent changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. In the context of gut health, butyrate serves as the primary energy source for colonocytes and has anti-inflammatory properties.





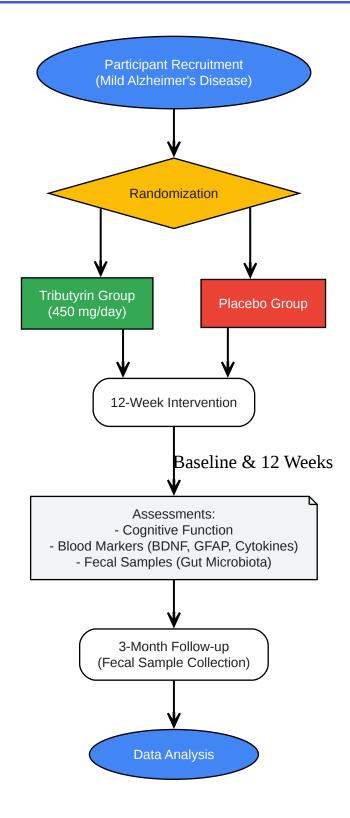
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Caption: Proposed mechanism of action of tributyrin.

Experimental Workflow for Alzheimer's Disease Clinical Trial

The ongoing clinical trial for mild Alzheimer's disease follows a structured workflow to assess the efficacy of **tributyrin**.





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Caption: Experimental workflow for the NCT06797817 clinical trial.



This technical guide provides a snapshot of the preliminary clinical research on **tributyrin**. The available data suggests that **tributyrin** is generally well-tolerated and can achieve systemic butyrate concentrations that are relevant to its proposed mechanisms of action. However, the number of completed human trials is small, and many are in early phases or are still ongoing. Further research is necessary to establish the clinical efficacy of **tributyrin** for various indications and to optimize dosing strategies. The detailed protocols and diverse endpoints of the ongoing trials will be crucial in elucidating the full therapeutic potential of this promising butyrate prodrug.

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